![molecular formula C8H12N2O2 B12893244 (S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)
(S)-[1,3'-Bipyrrolidine]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[1,3’-Bipyrrolidine]-2,2’-dione is a chiral compound with significant importance in organic chemistry. It is known for its unique structure, which consists of two pyrrolidine rings connected by a single bond. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and chiral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1,3’-Bipyrrolidine]-2,2’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-diaminopropane with maleic anhydride, followed by cyclization to form the desired bipyrrolidine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (S)-[1,3’-Bipyrrolidine]-2,2’-dione may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-[1,3’-Bipyrrolidine]-2,2’-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized bipyrrolidine derivatives.
Scientific Research Applications
(S)-[1,3’-Bipyrrolidine]-2,2’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-[1,3’-Bipyrrolidine]-2,2’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2,2’-Bipyrrolidine
- ®-[1,3’-Bipyrrolidine]-2,2’-dione
- (S)-1,3’-Bipyrrolidine dihydrochloride
Uniqueness
(S)-[1,3’-Bipyrrolidine]-2,2’-dione is unique due to its specific chiral configuration and the presence of two pyrrolidine rings. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry. Its ability to act as a chiral ligand and its versatility in forming different derivatives further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[(3S)-2-oxopyrrolidin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m0/s1 |
InChI Key |
GYOYRRFSEXNPCH-LURJTMIESA-N |
Isomeric SMILES |
C1CC(=O)N(C1)[C@H]2CCNC2=O |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


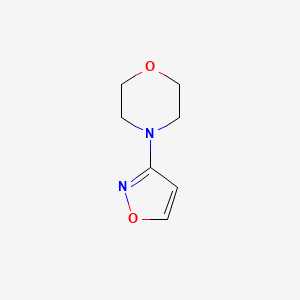
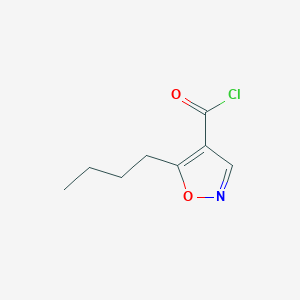

![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)

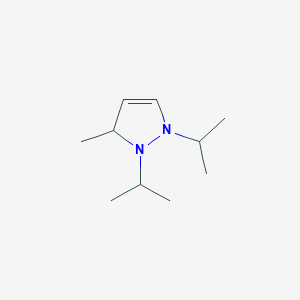
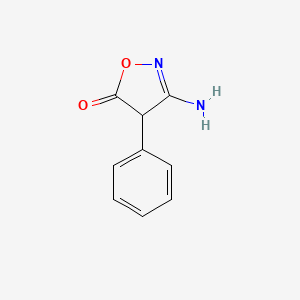

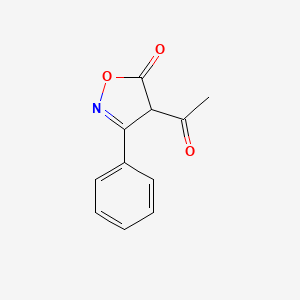
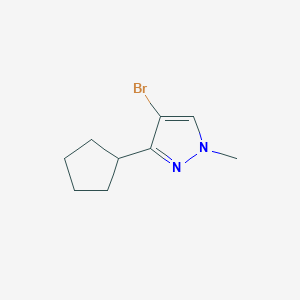
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
